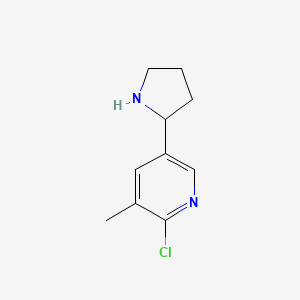

2-Chloro-3-methyl-5-(pyrrolidin-2-yl)pyridine

Description

Properties

Molecular Formula |

C10H13ClN2 |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

2-chloro-3-methyl-5-pyrrolidin-2-ylpyridine |

InChI |

InChI=1S/C10H13ClN2/c1-7-5-8(6-13-10(7)11)9-3-2-4-12-9/h5-6,9,12H,2-4H2,1H3 |

InChI Key |

AQRIGFVIKRKWKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1Cl)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Chloro-5-methylpyridine

The foundational step for many routes begins with 2-amino-5-methylpyridine, which undergoes chlorination via the Vilsmeier-Haack reaction. As detailed in CN105037255A , this method involves:

-

Dissolving 2-amino-5-methylpyridine in concentrated hydrochloric acid.

-

Saturating the solution with hydrogen chloride gas.

-

Dropwise addition of nitric acid and thionyl chloride (SOCl₂) to facilitate diazotization and chlorination.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (during HCl addition) |

| Reaction Time | 2–4 hours |

| Yield | 78–85% |

This method’s efficiency stems from the use of inexpensive reagents and straightforward isolation of the product via neutralization and phase separation.

Isomerization to 2-Chloro-3-methylpyridine

The positional isomerization of the methyl group from C5 to C3 is critical for accessing the target compound. CN101671296B describes a hydrogenation-dechlorination approach using Pd/C as a catalyst:

-

Treating a mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine with hydrogen gas.

-

Selective dechlorination at C5 preserves the chloro substituent at C2 while redistributing the methyl group.

Optimized Parameters :

| Catalyst Loading | H₂ Pressure | Temperature | Yield of 2-Chloro-3-methylpyridine |

|---|---|---|---|

| 5 wt% Pd/C | 1–2 atm | 80–100°C | 65–72% |

This step highlights the challenges in controlling regioselectivity, necessitating precise catalyst selection and reaction monitoring.

| Ligand | Conversion Rate | Isolated Yield |

|---|---|---|

| PCy₃ | 92% | 81% |

This method’s success relies on the bromide’s superior leaving-group ability compared to chloride, ensuring selective substitution at C5.

| Oxidant | Temperature | Yield (Theoretical) |

|---|---|---|

| Ag₂CO₃ | 120°C | 50–60% |

Nucleophilic Aromatic Substitution (NAS)

Pyrrolidine Displacement of Halides

The electron-withdrawing chloro and methyl groups at C2 and C3 activate the pyridine ring for NAS at C5. CN106349159A exemplifies this with cyanide substitution using low-toxicity solvents like dichloromethane. Adapting this protocol:

-

React 2-chloro-3-methyl-5-fluoropyridine with pyrrolidin-2-yl lithium.

Challenges :

-

Limited applicability due to the strong directing effects of adjacent substituents.

-

Competing side reactions at other positions necessitate protective-group strategies.

Multi-Component Cyclization Approaches

Hantzsch Dihydropyridine Synthesis

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Chlorination + Isomerization | Cost-effective, scalable | Requires isomerization step | 65–85% |

| Buchwald-Hartwig | High regioselectivity, mild conditions | Expensive catalysts | 75–81% |

| NAS | No transition metals required | Harsh conditions, limited scope | 40–55% |

| Cyclization | Single-pot synthesis | Poor substituent control | 20–35% |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-5-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

2-Chloro-3-methyl-5-(pyrrolidin-2-yl)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidinyl group can enhance binding affinity to certain receptors or enzymes, while the chloro and methyl groups may influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Substituents and Their Effects

Notes:

- EWG : Electron-withdrawing group; EDG : Electron-donating group.

- The pyrrolidine ring increases molecular weight and introduces chirality in some analogs (e.g., (R)-isomers in ).

Physicochemical Properties

Table 2: Comparative Physical Data

Key Observations :

- Melting Points : Bulky substituents (e.g., gem-dimethyl groups in ) increase melting points due to restricted molecular motion .

- Spectral Data : The target compound’s NMR would show splitting patterns for pyrrolidine protons (δ 1.6–2.4 ppm) and aromatic pyridine protons (δ 7.1–7.8 ppm), similar to analogs in .

Biological Activity

2-Chloro-3-methyl-5-(pyrrolidin-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom, a methyl group, and a pyrrolidine moiety. The presence of these functional groups is believed to influence its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives, including those similar to this compound. For example, compounds with similar structures have shown significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes. The IC50 values for related compounds were reported at approximately 0.04 μmol, indicating strong anti-inflammatory properties comparable to established drugs like celecoxib .

Antiparasitic Activity

In virtual screening studies targeting Trypanosoma cruzi, the causative agent of Chagas disease, derivatives of pyridine have demonstrated promising antiparasitic effects. Compounds structurally related to this compound exhibited sub-micromolar potency against intracellular T. cruzi infections, suggesting potential for development as therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-donating groups on the pyridine ring enhances biological activity. For instance, modifications at specific positions on the pyridine scaffold can significantly alter potency against targets like COX-2 or T. cruzi .

| Compound | Modification | Activity (IC50) |

|---|---|---|

| 1 | Chlorine at position 2 | 0.04 μmol (COX-2) |

| 2 | Methyl at position 3 | Sub-micromolar (T. cruzi) |

Case Study 1: Anti-inflammatory Effects

A study evaluated various pyridine derivatives for their ability to inhibit COX enzymes in vitro. The results showed that compounds containing a chloromethyl group at position 2 exhibited enhanced anti-inflammatory effects, leading to reduced levels of inflammatory markers in animal models .

Case Study 2: Antiparasitic Efficacy

In another study focusing on antiparasitic activity, derivatives similar to this compound were tested in vivo against T. cruzi. The results indicated a significant reduction in parasitemia, supporting the potential use of these compounds in treating Chagas disease .

Q & A

Q. What solvent systems are optimal for synthesizing 2-Chloro-3-methyl-5-(pyrrolidin-2-yl)pyridine via cross-coupling reactions?

Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to enhance solubility and reaction efficiency in pyridine derivatives. These solvents stabilize intermediates and facilitate coupling reactions at controlled temperatures (60–80°C) . For halogenated pyridines, THF is preferred due to its compatibility with organometallic reagents.

Q. Which analytical techniques are recommended for confirming the compound’s purity and structure?

- High-Performance Liquid Chromatography (HPLC): Determines purity (>95% threshold for most research applications).

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C3, pyrrolidine at C5).

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z 225.08).

- X-ray Crystallography: Resolves stereochemistry of the pyrrolidine ring if chiral centers exist .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of dust.

- Disposal: Follow hazardous waste protocols for halogenated compounds (e.g., incineration) .

Advanced Research Questions

Q. How do steric effects from the 3-methyl group influence reactivity in nucleophilic substitutions?

The methyl group at C3 creates steric hindrance, reducing accessibility to electrophilic sites. This necessitates:

Q. How can discrepancies in reaction yields be resolved when varying substituent positions?

Use Design of Experiments (DoE) to optimize:

- Catalyst Loading: 2–5 mol% Pd for cross-couplings.

- Base Selection: K₂CO₃ for deprotonation without side reactions.

- Protecting Groups: Boc for pyrrolidine nitrogen to prevent undesired side reactions .

Q. What strategies improve the compound’s stability in aqueous solutions for biological assays?

- pH Buffering: Maintain pH 6–7 to prevent hydrolysis of the pyrrolidine ring.

- Lyophilization: Store as a lyophilized powder under inert gas (argon/nitrogen).

- Co-solvents: Use DMSO (≤10% v/v) to enhance solubility without destabilizing the compound .

Q. How to design structure-activity relationship (SAR) studies by modifying the pyrrolidine ring?

- Substituent Variations: Introduce fluorinated or hydroxyl groups to the pyrrolidine ring to assess bioavailability.

- Ring Expansion: Replace pyrrolidine with piperidine to study conformational flexibility.

- Bioisosteres: Substitute pyrrolidine with morpholine to evaluate electronic effects on target binding .

Data Contradiction Analysis

Q. Why do reaction yields vary between halogenated pyridine analogs (e.g., 2-chloro vs. 5-fluoro derivatives)?

- Electronic Effects: Chlorine’s strong electron-withdrawing nature deactivates the pyridine ring, slowing coupling reactions compared to fluorine.

- Steric vs. Electronic Balance: Methyl at C3 in the target compound reduces steric clash compared to bulkier substituents (e.g., trifluoromethyl) in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.